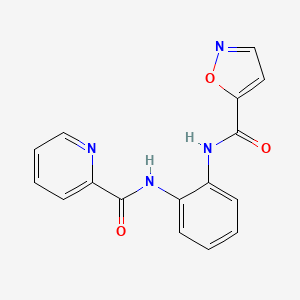
N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide is a chemical compound with the molecular formula C9H13N3O3S . It has an average mass of 243.283 Da and a monoisotopic mass of 243.067764 Da . The compound is also known by its CAS Number: 2443-68-7 .
Synthesis Analysis
The synthesis of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide and similar compounds involves the use of piperazine and N-Boc piperazine as building blocks or intermediates . These compounds serve as useful intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Molecular Structure Analysis
The molecular structure of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide has been confirmed by single crystal X-ray diffraction analysis . The molecule adopts a specific shape based on its conformation and intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide include its molecular formula, average mass, and monoisotopic mass . More detailed properties such as melting point, boiling point, density, etc., are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen
1. Catalytic Applications
N-methoxybenzamides, which include derivatives like N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide, are utilized in catalytic processes. For instance, they are used in Rh(III)-catalyzed oxidative olefination by directed C-H bond activation, showcasing their role in efficient and selective chemical synthesis processes (Rakshit et al., 2011).
2. Corrosion Inhibition
These compounds have demonstrated effectiveness in corrosion inhibition, particularly in protecting carbon steel in hydrochloric acid solutions. Their ability to form adsorption films on metal surfaces highlights their potential in industrial applications (Esmaeili et al., 2015).
3. Antimicrobial Properties
N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. They show potential in treating microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).
4. Pharmaceutical Development
These compounds have been explored for creating potent antistaphylococcal compounds with improved pharmaceutical properties. Their potential as inhibitors of the bacterial cell division protein FtsZ suggests applications in developing new antibiotics (Haydon et al., 2010).
5. Antimicrobial Agent Synthesis
Studies have also focused on synthesizing linear dipeptide derivatives based on N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide, which demonstrated good antimicrobial activity. This indicates the potential of these compounds in developing new antimicrobial agents (Moustafa et al., 2018).
6. Organocatalysis
These benzamide derivatives can serve as catalysts for hydrazone and oxime formation, a process widely used in chemistry and biology for molecular conjugation. Their ability to speed up these reactions showcases their utility in diverse chemical and biological applications (Crisalli & Kool, 2013).
Wirkmechanismus
Target of Action
The primary targets of N-(2-Hydrazino-2-oxoethyl)-4-methoxybenzamide are currently unknown. This compound is a derivative of hydrazine, which is known to have various biological activities . .
Mode of Action
As a hydrazine derivative, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function
Biochemical Pathways
Hydrazine derivatives are known to be involved in various biochemical pathways, including those related to cell proliferation and apoptosis . .
Result of Action
Given its structural similarity to other hydrazine derivatives, it may exhibit a range of biological activities . .
Eigenschaften
IUPAC Name |
N-(2-hydrazinyl-2-oxoethyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-16-8-4-2-7(3-5-8)10(15)12-6-9(14)13-11/h2-5H,6,11H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECXGADYLQTIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2991341.png)

![N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2991344.png)
![Bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2991345.png)
![6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B2991346.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2991347.png)


amine](/img/structure/B2991352.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2991354.png)

![2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2991357.png)
![3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2991360.png)